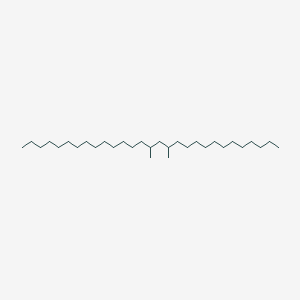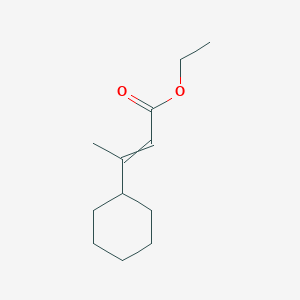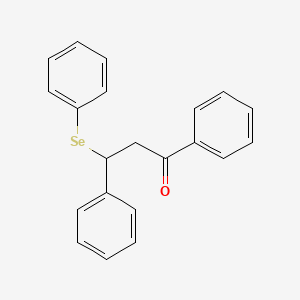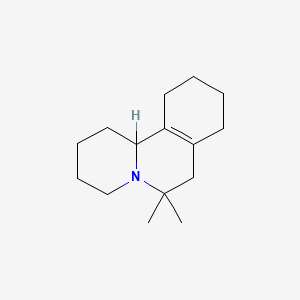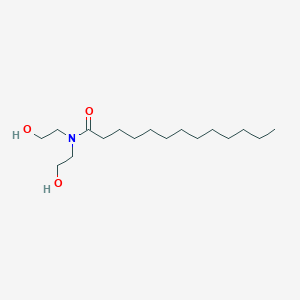
N,N-bis(2-hydroxyethyl)tridecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-hydroxyethyl)tridecanamide is a chemical compound with the molecular formula C17H35NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a tridecanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the amide bond. The reaction conditions often include temperatures around 140°C and a molar ratio of 1:1 for the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学研究应用
N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.
作用机制
The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.
相似化合物的比较
Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N,N-bis(2-hydroxyethyl)oleamide: Contains an unsaturated carbon chain.
Uniqueness
N,N-bis(2-hydroxyethyl)tridecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in applications requiring strong surfactant properties and hydrophobic interactions.
属性
CAS 编号 |
75587-66-5 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |
InChI 键 |
GNIFNHHDIHBOSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


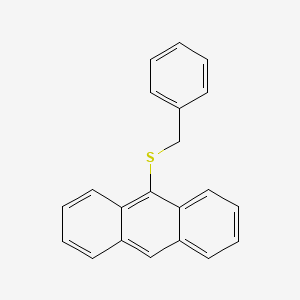
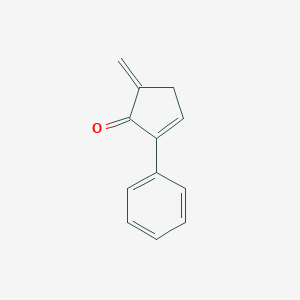

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
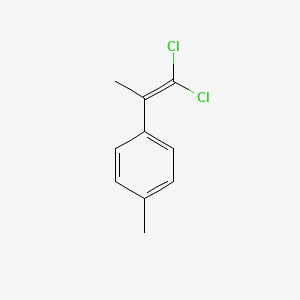
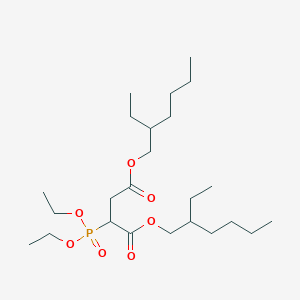
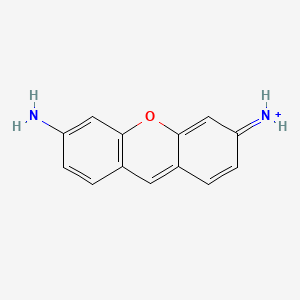
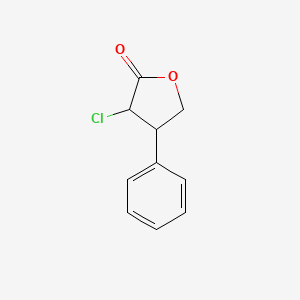
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
